molecular formula C11H13NO4 B183257 Methyl 2-acetamido-5-methoxybenzoate CAS No. 39495-36-8

Methyl 2-acetamido-5-methoxybenzoate

Cat. No.: B183257
CAS No.: 39495-36-8
M. Wt: 223.22 g/mol
InChI Key: DHGZRMROVNNSPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-acetamido-5-methoxybenzoate is a benzoic acid derivative featuring an acetamido group at position 2 and a methoxy group at position 5 of the aromatic ring. Such compounds are often intermediates in pharmaceutical synthesis or impurities in drug formulations, as seen in analogs like Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a known impurity in metoclopramide .

Properties

CAS No.

39495-36-8

Molecular Formula

C11H13NO4

Molecular Weight

223.22 g/mol

IUPAC Name

methyl 2-acetamido-5-methoxybenzoate

InChI

InChI=1S/C11H13NO4/c1-7(13)12-10-5-4-8(15-2)6-9(10)11(14)16-3/h4-6H,1-3H3,(H,12,13)

InChI Key

DHGZRMROVNNSPU-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)OC)C(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 2-acetamido-5-methoxybenzoate with its analogs based on substituent patterns, synthetic applications, and pharmacological relevance.

Table 1: Structural Analogs and Key Differences

Compound Name Substituent Positions (Acetamido/Methoxy/Other) Similarity Score* Key Characteristics
Methyl 4-acetamido-5-chloro-2-methoxybenzoate 4-acetamido, 2-methoxy, 5-chloro 0.84 Impurity in metoclopramide; HPLC/UV-detectable
Methyl 4-acetamido-2-hydroxybenzoate 4-acetamido, 2-hydroxy 0.81 Precursor for bromo/chloro derivatives; used in synthetic routes
Ethyl 3-acetamido-5-chloro-2-hydroxybenzoate 3-acetamido, 2-hydroxy, 5-chloro (ethyl ester) 0.87 Higher lipophilicity due to ethyl ester; potential prodrug applications
Methyl 4-acetamido-5-bromo-2-methoxybenzoate 4-acetamido, 2-methoxy, 5-bromo N/A Brominated analog; likely used in radiolabeling or heavy atom chemistry

*Similarity scores derived from structural fingerprint analysis (Tanimoto coefficient) .

Key Findings:

Methoxy groups at position 2 (vs. 5) may enhance metabolic stability compared to hydroxy-substituted analogs .

Halogenation Effects :

  • Chloro or bromo substitution at position 5 (e.g., Methyl 4-acetamido-5-chloro-2-methoxybenzoate) increases molecular weight and lipophilicity, which could influence pharmacokinetic profiles .

Pharmacological Relevance :

  • Methyl 4-acetamido-5-chloro-2-methoxybenzoate is identified as a chromatographically monitored impurity in metoclopramide, emphasizing the need for stringent purity control in APIs (Active Pharmaceutical Ingredients) .

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